Cas no 34661-85-3 (5-Methylurapidil)

5-Methylurapidil is a selective α1-adrenergic receptor antagonist with notable affinity for the α1A subtype. It is widely utilized in pharmacological research to investigate adrenergic receptor mechanisms due to its high specificity and potency. The compound exhibits competitive antagonism, making it valuable for studying receptor binding and signal transduction pathways. Its structural modification from urapidil enhances receptor subtype selectivity, improving experimental precision. 5-Methylurapidil is commonly employed in cardiovascular and neurological studies, particularly in exploring vasodilation and smooth muscle contraction. Its well-characterized pharmacokinetic profile ensures reliable reproducibility in vitro and in vivo. The compound is available in high-purity formulations suitable for research applications.
5-Methylurapidil structure
5-Methylurapidil structure
Product Name:5-Methylurapidil
CAS No:34661-85-3
MF:C21H31N5O3
MW:401.502544641495
CID:315369
PubChem ID:24277800
Update Time:2025-05-23

5-Methylurapidil Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-
    • 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione,hydrochloride
    • 6-({3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione
    • 5-Methyl-6[[3-[4-(2-methoxyphenyl)-1-piperazinyl]­propyl]­amino]-1,3-dimethyluracil
    • SMR000326902
    • GTPL489
    • J-019692
    • Urapidil-5-methyl
    • EU-0101275
    • BDBM50033112
    • MFCD00078602
    • 5-methyl-6[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil
    • CCG-205348
    • NCGC00016067-05
    • MLS000860044
    • SR-01000075287-1
    • Urapidil, 5-Methyl-
    • AKOS040747631
    • CS-0077509
    • Lopac-U-101
    • PDSP1_001618
    • NCGC00016067-04
    • HY-120296
    • L000080
    • HMS2232C19
    • NCGC00016067-01
    • 1HLS600135
    • NCGC00261960-01
    • 5-Methyl-6[[3-[4-(2-methoxyphenyl)-1-piperazinyl]-propyl]-amino]-1,3-dimethyluracil
    • J-001436
    • NCGC00016067-07
    • SR-01000075287
    • U-101
    • HMS3373B21
    • CHEMBL420060
    • NCGC00016067-02
    • HMS3263P12
    • SCHEMBL6375436
    • PDSP2_001602
    • 5-METHYL-6((3-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)PROPYL)-AMINO)-1,3-DIMETHYLURACIL
    • URAPIDIL 5-METHYL-
    • NCGC00094511-01
    • SDCCGSBI-0051241.P002
    • 34661-85-3
    • 5-Methyl-6[[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil
    • 6-{3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propylamino}-1,3,5-trimethyl-1H-pyrimidine-2,4-dione
    • 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione
    • 5 Methylurapidil
    • LP01275
    • Q27073993
    • NCGC00016067-03
    • DTXSID60956150
    • Lopac0_001275
    • NCGC00094511-02
    • 5Methylurapidil
    • 5-Methylurapidil
    • 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione
    • 5-Methyl-urapidil
    • 2,4(1H,3H)-Pyrimidinedione, 6-((3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-
    • NCGC00094511-03
    • UNII-1HLS600135
    • Tox21_501275
    • 6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propylamino)-1,3,5-trimethylpyrimidine-2,4-dione
    • DA-70239
    • HIHZDNKKIUQQSC-UHFFFAOYSA-N
    • MDL: MFCD00078602
    • Inchi: 1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3
    • InChI Key: HIHZDNKKIUQQSC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1N1CCN(CCCNC2=C(C)C(N(C)C(N2C)=O)=O)CC1

Computed Properties

  • Exact Mass: 401.24293
  • Monoisotopic Mass: 401.243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.4A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.24
  • Boiling Point: 555.6°Cat760mmHg
  • Flash Point: 289.8°C
  • Refractive Index: 1.614
  • Solubility: H2O: 0.4 mg/mL
  • PSA: 68.36

5-Methylurapidil Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

5-Methylurapidil Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M338178-10mg
5-Methylurapidil
34661-85-3
10mg
$236.00 2023-05-17
TRC
M338178-100mg
5-Methylurapidil
34661-85-3
100mg
$1832.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-254855-10 mg
5-Methylurapidil,
34661-85-3
10mg
¥707.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-254855A-50 mg
5-Methylurapidil,
34661-85-3
50mg
¥1,933.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-254855-10mg
5-Methylurapidil,
34661-85-3
10mg
¥707.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-254855A-50mg
5-Methylurapidil,
34661-85-3
50mg
¥1933.00 2023-09-05
TRC
M338178-250mg
5-Methylurapidil
34661-85-3
250mg
$ 3000.00 2023-09-07
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent